Cas no 72448-25-0 (rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid)

Technical Introduction: rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a chiral bicyclic compound featuring a rigid azabicyclo[3.1.0]hexane scaffold, which is valuable in asymmetric synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) group provides orthogonal protection for the nitrogen, enabling selective deprotection under mild acidic conditions. The carboxylic acid functionality allows for further derivatization, making it a versatile intermediate for constructing complex molecules. Its stereochemically defined structure ensures high enantiopurity, critical for applications in drug discovery and development. The compound’s stability and synthetic flexibility make it suitable for use in peptide mimetics, heterocyclic chemistry, and as a building block for bioactive compounds.
rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid structure
72448-25-0 structure
商品名:rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
CAS番号:72448-25-0
MF:C11H17NO4
メガワット:227.2570
MDL:MFCD10676737
CID:2190858
PubChem ID:16228665

rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (1S,2s,5r)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
    • 3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
    • Boc-3-azabicyclo[3.1.0]hexane-2-carboxylicacid
    • 3-aza-bicyclo[3.1.0]hexane-2,3-dicarboxylic acid 3-tert-butyl ester
    • (1S,2S,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
    • RTWMQNSZCUYSJJ-UHFFFAOYSA-N
    • Boc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylicacid
    • 3-(t-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
    • rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
    • EN300-33652
    • AS-36318
    • Z228589602
    • MFCD08460285
    • rac-(1R,2R,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
    • (1S,2S,5R)-3-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
    • (1S,2S,5R)-rel-3-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
    • EN300-6499834
    • CS-0053569
    • 400720-05-0
    • (1S,2S,5R)-3-AZa-bicyclo[3.1.0]hexane-2,3-dicarboxylic acid 3-tert-butyl ester
    • P17314
    • (1R,2R,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
    • (1S,2S,5R)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
    • (1S,2S,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylicacid
    • 72448-25-0
    • SCHEMBL384513
    • REL-(1S,2S,5R)-3-BOC-3-AZABICYCLO[3.1.0]HEXANE-2-CARBOXYLIC ACID
    • (1S,2S,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
    • P19131
    • [1S-, 2R-, 5R-]3-AZA-BICYCLO[3.1.0]HEXANE-2,3-DICARBOXYLIC ACID 3-TERT-BUTYL ESTER
    • AKOS022184245
    • DTXSID00585529
    • (1S,2S,5R)-3-((tert-butoxy)carbonyl)-3-azabicyclo(3.1.0)hexane-2-carboxylic acid
    • 883-662-0
    • MDL: MFCD10676737
    • インチ: 1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(6)8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)
    • InChIKey: RTWMQNSZCUYSJJ-UHFFFAOYSA-N
    • ほほえんだ: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N1C([H])([H])C2([H])C([H])([H])C2([H])C1([H])C(=O)O[H])=O

計算された属性

  • せいみつぶんしりょう: 227.11575802g/mol
  • どういたいしつりょう: 227.11575802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 333
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8
  • 疎水性パラメータ計算基準値(XlogP): 1.2

rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB338450-1 g
cis-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, 95%; .
72448-25-0 95%
1 g
€689.00 2023-07-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA1135-25G
rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
72448-25-0 97%
25g
¥ 25,080.00 2023-04-04
ChemScence
CS-0053568-1g
rel-((1R,2R,5S)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid)
72448-25-0
1g
$1275.0 2022-04-26
ChemScence
CS-0053568-250mg
rel-((1R,2R,5S)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid)
72448-25-0
250mg
$450.0 2022-04-26
eNovation Chemicals LLC
D587373-5G
(1S,2S,5R)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
72448-25-0 97%
5g
$1415 2024-07-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1124208-10g
rel-((1R,2R,5S)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid)
72448-25-0 97%
10g
¥29462.00 2024-05-02
Enamine
EN300-6499834-10.0g
rac-(1R,2R,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
72448-25-0
10g
$19950.0 2023-05-29
Enamine
EN300-6499834-5.0g
rac-(1R,2R,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
72448-25-0
5g
$13454.0 2023-05-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA1135-50G
rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
72448-25-0 97%
50g
¥ 37,620.00 2023-04-04
Enamine
EN300-6499834-2.5g
rac-(1R,2R,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
72448-25-0
2.5g
$9093.0 2023-05-29

rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 関連文献

rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acidに関する追加情報

Research Brief on rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS: 72448-25-0)

The compound rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS: 72448-25-0) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This bicyclic scaffold serves as a versatile intermediate for the synthesis of pharmacologically active molecules, particularly in the development of protease inhibitors and modulators of biological pathways. Recent studies have focused on optimizing its synthetic routes and exploring its utility in targeted therapies.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound as a key building block for the synthesis of novel SARS-CoV-2 main protease inhibitors. The researchers utilized the rigid bicyclic structure to enforce specific conformational constraints, resulting in improved binding affinity and selectivity. The tert-butoxycarbonyl (Boc) protecting group was found to be crucial for maintaining stability during the synthetic process while allowing for subsequent deprotection under mild conditions.

In the context of central nervous system (CNS) drug development, a team from MIT reported in ACS Chemical Neuroscience (2024) that derivatives of 72448-25-0 showed promising blood-brain barrier permeability in preclinical models. The compact azabicyclo[3.1.0]hexane core provided an optimal balance between lipophilicity and polar surface area, addressing a common challenge in CNS-targeted therapeutics. The carboxylic acid moiety allowed for further functionalization through amide bond formation with various pharmacophores.

From a synthetic chemistry perspective, recent advances in continuous flow technology (Nature Chemistry, 2024) have enabled more efficient production of this chiral building block. The new methodology reduces the number of purification steps and improves overall yield compared to traditional batch processes. This is particularly significant given the growing demand for this intermediate in pharmaceutical research and development.

The stereochemistry of this compound (1S,2S,5R configuration) has been shown to be critical for its biological activity. X-ray crystallographic studies published in Chemical Communications (2023) revealed how the specific spatial arrangement of functional groups influences molecular recognition by target proteins. These structural insights are guiding the design of next-generation derivatives with enhanced pharmacological properties.

Looking forward, the versatility of 72448-25-0 continues to inspire new applications across multiple therapeutic areas. Current research directions include its incorporation into peptide mimetics for oncology targets and as a scaffold for allosteric modulators of G-protein coupled receptors. The compound's stability profile and synthetic tractability position it as a valuable tool for medicinal chemistry programs addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:72448-25-0)rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
A866262
清らかである:99%/99%
はかる:500mg/25g
価格 ($):323.0/3180.0